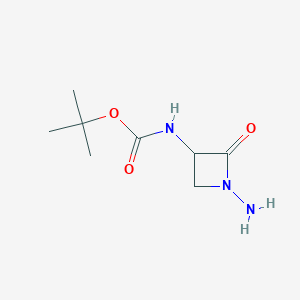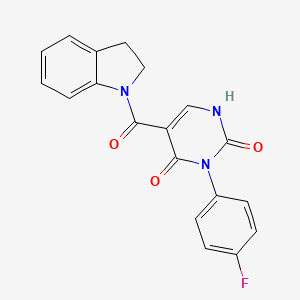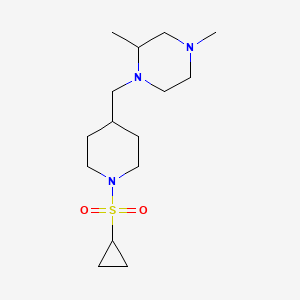
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 1-(piperidin-4-yl)methyl-2,4-dimethylpiperazine with cyclopropylsulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
1-(piperidin-4-yl)methyl-2,4-dimethylpiperazine, cyclopropylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Add cyclopropylsulfonyl chloride to a solution of 1-(piperidin-4-yl)methyl-2,4-dimethylpiperazine in a suitable solvent such as dichloromethane or chloroform., Add a base such as triethylamine to the reaction mixture to facilitate the reaction., Stir the reaction mixture at room temperature for several hours., Extract the product with a suitable solvent such as ethyl acetate or dichloromethane., Purify the product by column chromatography or recrystallization to obtain the desired compound.
Mécanisme D'action
The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine possesses significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory cytokines and prostaglandins. It also exhibits anticonvulsant activity by modulating the activity of ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine in lab experiments include its high purity and stability, as well as its well-understood mechanism of action. However, its limitations include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Applications De Recherche Scientifique
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.
Propriétés
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,4-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2S/c1-13-11-16(2)9-10-17(13)12-14-5-7-18(8-6-14)21(19,20)15-3-4-15/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVSPWTOQDSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,4-dimethylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

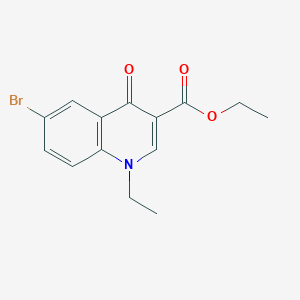
![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)
![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
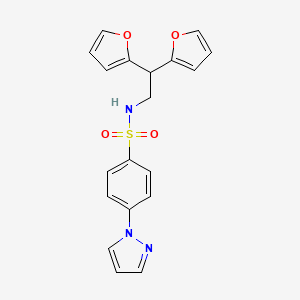
![(3E)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2976977.png)
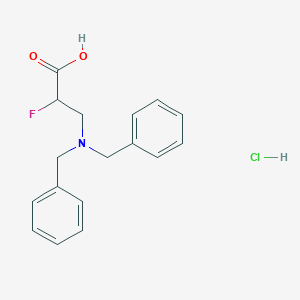
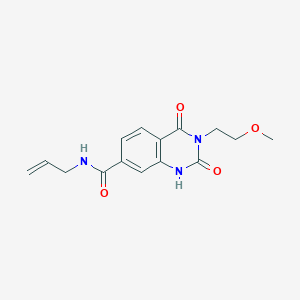
![8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976984.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2976985.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2976987.png)
![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide](/img/structure/B2976988.png)
